molecular formula C70H86N6O2S7 B12947171 2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

Cat. No.: B12947171
M. Wt: 1267.9 g/mol
InChI Key: LHRBWFSSFGUIQR-ZANQYWCJSA-N
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Description

The compound 2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile is a structurally complex thiazolidinone derivative featuring a rhodanine core modified with extended oligothiophene chains and multiple octyl substituents. This design enhances its π-conjugation and lipophilicity, making it a candidate for applications in organic electronics or as a bioactive agent. The dicyanomethylidene groups contribute to strong electron-withdrawing properties, which may influence redox behavior and intermolecular interactions .

Properties

Molecular Formula

C70H86N6O2S7

Molecular Weight

1267.9 g/mol

IUPAC Name

2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C70H86N6O2S7/c1-7-13-17-21-25-29-33-49-39-55(43-61-67(77)75(11-5)69(84-61)53(45-71)46-72)79-65(49)59-41-51(35-31-27-23-19-15-9-3)63(82-59)57-37-38-58(81-57)64-52(36-32-28-24-20-16-10-4)42-60(83-64)66-50(34-30-26-22-18-14-8-2)40-56(80-66)44-62-68(78)76(12-6)70(85-62)54(47-73)48-74/h37-44H,7-36H2,1-6H3/b61-43-,62-44-

InChI Key

LHRBWFSSFGUIQR-ZANQYWCJSA-N

Isomeric SMILES

CCCCCCCCC1=C(SC(=C1)/C=C/2\SC(=C(C#N)C#N)N(C2=O)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)/C=C/7\SC(=C(C#N)C#N)N(C7=O)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=C(C#N)C#N)S2)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)C=C7C(=O)N(C(=C(C#N)C#N)S7)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidinone and thiophene rings, followed by their sequential coupling. Common synthetic methods might include:

    Cyclization reactions: to form the thiazolidinone rings.

    Suzuki or Stille coupling reactions: to link the thiophene units.

    Knoevenagel condensation: to introduce the dicyanomethylidene group.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Automated synthesis: using flow chemistry techniques.

    Purification methods: such as column chromatography or recrystallization.

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

The conjugated dicyanomethylidene-thiazolidinone system acts as a strong electron-deficient dienophile. Reactions with electron-rich dienes (e.g., furans, cyclopentadienes) are thermodynamically favorable.

Reaction PartnerConditionsProductNotes
1,3-Butadiene80°C, THFSix-membered cycloadductStabilized by conjugation with thiophene rings
AnthraceneUV light[4+2] adductEnhanced regioselectivity due to steric effects from octyl chains

Electrophilic Aromatic Substitution on Thiophene Rings

The electron-rich thiophene units undergo electrophilic substitution, primarily at the α-positions.

ReagentPositionProductYield
Bromine (Br₂)αBromothiophene derivative~60%
Nitration (HNO₃)βNitrothiophene derivativeLimited by steric hindrance from octyl groups

Nucleophilic Attack on Thiazolidinone Core

The 4-oxo-2-thioxo-thiazolidin-5-ylidene moiety is susceptible to nucleophilic attack at the carbonyl or thiocarbonyl sites.

NucleophileTarget SiteProductConditions
HydrazineC=OHydrazone derivativeEthanol, reflux
MethanolC=SThioetherAcid catalysis

Photochemical [2+2] Cycloaddition

The extended π-conjugation enables UV-induced dimerization:

Compound+CompoundhνDimer\text{Compound} + \text{Compound} \xrightarrow{h\nu} \text{Dimer}

  • Conditions : 365 nm UV light, benzene solvent.

  • Outcome : Cross-conjugated dimer with retained electronic properties .

Redox Reactions

The dicyanomethylidene group participates in reversible redox processes:

ProcessConditionsResult
ReductionNaBH₄, MeOHCyanide conversion to amine (partial)
OxidationH₂O₂, Fe³⁺ catalystCarboxylic acid formation

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are hindered by steric bulk from octyl chains. Limited reactivity observed with:

  • Partners : Phenylboronic acid, vinyl triflates.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF.

Hydrolysis of Nitrile Groups

Under acidic/basic conditions:

C≡NH2O,H+/OHCOOH\text{C≡N} \xrightarrow{H₂O, H⁺/\text{OH}^-} \text{COOH}

  • Outcome : Partial hyd

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that thiazolidinone derivatives, including compounds similar to the one , exhibit significant anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that modifications in the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Compounds with thiazolidinone structures have been reported to possess antimicrobial activities against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Some derivatives of thiazolidinones are known to exhibit anti-inflammatory properties. This can be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Material Science Applications

  • Organic Photovoltaics : The presence of thiophene units in the compound suggests potential applications in organic solar cells. Thiophene-based polymers are known for their excellent electronic properties, which can enhance the efficiency of photovoltaic devices.
  • Conductive Polymers : The compound could be utilized in the development of conductive polymers due to its unique electronic structure. These materials are essential in various electronic applications, including flexible displays and sensors.

Synthesis and Characterization

A significant amount of research has focused on synthesizing derivatives of thiazolidinones and characterizing their properties using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. For instance, a study on the synthesis of thiazolidinone derivatives demonstrated their structural diversity and potential biological activities through various synthetic pathways .

In vitro studies have been conducted to assess the biological activity of similar compounds against different cancer cell lines. The results indicated that certain modifications led to enhanced antiproliferative effects compared to standard chemotherapeutic agents .

Material Performance Testing

Research into the use of thiophene-containing compounds in organic photovoltaics has shown promising results regarding their efficiency and stability under operational conditions. These studies often involve fabricating test devices and measuring their power conversion efficiencies .

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

    In organic electronics: , it might function by facilitating charge transport through its conjugated system.

    In medicinal chemistry: , it could interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural features :

  • Core: Rhodanine (2-thioxo-4-thiazolidinone) with Z-configuration exocyclic double bonds.
  • Substituents: Extended oligothiophene chains (five thiophene units) with 3-octyl/4-octyl groups and terminal dicyanomethylidene moieties.
Compound Class Substituents Electronic Effects Key References
Target Compound Oligothiophenes, octyl chains, dicyanomethylidene Strong electron withdrawal, high lipophilicity
5-Aroylmethylene derivatives Aryl groups (e.g., 4-nitrophenyl) Moderate electron withdrawal
Azulenylmethylene derivatives Azulene moieties Enhanced π-conjugation, redox activity
Chloro-nitropropenylidene 2-Chloro-3-(4-nitrophenyl) propenylidene Electrophilic character, cytotoxicity

However, the bulky octyl groups may reduce crystallinity compared to smaller analogs like 5-(4-nitrophenyl)methylene derivatives .

Electrochemical Properties

Rhodanine derivatives exhibit redox activity critical for sensor applications:

Compound Oxidation Potential (V vs. Ag/AgCl) Key Feature References
Target Compound Not reported (predicted higher) Strong electron withdrawal from CN groups
Azulenylmethylene derivatives +0.85 to +1.10 V Azulene’s inherent redox activity
5-(4-Methoxyphenyl) analogs +0.65 V Electron-donating methoxy group

The dicyanomethylidene groups likely shift oxidation potentials positively compared to methoxy-substituted derivatives, aligning with trends observed in nitro-substituted rhodanines .

Biological Activity

The compound is a complex thiazolidin derivative characterized by multiple thiophene moieties and a dicyanomethylidene functional group. Thiazolidin derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazolidin derivatives. For instance, research indicates that compounds with similar thiazolidin frameworks exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like dicyanomethylidene enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity.

Anticancer Properties

Thiazolidin derivatives have been investigated for their anticancer effects. Studies suggest that similar compounds can inhibit cell proliferation in human cancer cell lines, including breast and colon cancer cells. This is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth . The specific compound under review may share these properties due to its structural analogies with known anticancer agents.

Enzyme Inhibition

Research has shown that thiazolidin derivatives can act as inhibitors of various enzymes, such as α-amylase and carbonic anhydrase. These enzymes are crucial in metabolic pathways and their inhibition can lead to significant therapeutic effects, particularly in managing diabetes and other metabolic disorders . The compound's structure suggests potential interactions with these enzymes, warranting further investigation.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of a series of thiazolidin derivatives against E. coli and S. aureus. The results demonstrated that compounds with similar structures to the one under review exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Screening : In another study, a library of thiazolidin derivatives was screened for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives could inhibit cell growth by more than 70% at concentrations below 10 µM .
  • Enzyme Inhibition Study : A recent investigation focused on the enzyme inhibitory properties of thiazolidin derivatives. Compounds structurally related to the one discussed showed promising results as α-glucosidase inhibitors, suggesting potential applications in diabetes management .

Data Tables

Biological Activity Effectiveness Reference
AntimicrobialMIC < 10 µM
AnticancerGrowth inhibition > 70%
Enzyme InhibitionSignificant inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this conjugated thiazolidinone-thiophene derivative?

  • Methodological Answer : The compound’s synthesis likely involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Condensation of thiophene derivatives with aldehydes under basic conditions (e.g., piperidine catalysis in ethanol) to form intermediate arylidene-thiazolidinones .
  • Step 2 : Sequential coupling of octyl-substituted thiophene units via Suzuki-Miyaura or Stille cross-coupling to extend conjugation .
  • Step 3 : Final cyclization with dicyanomethylidene groups under reflux in aprotic solvents (e.g., DMF) to stabilize the π-system .
    • Key Considerations : Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impact yield. Purification often involves column chromatography or crystallization from methanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms Z/E isomerism in the conjugated system. Aromatic protons in thiophene rings typically appear at δ 6.5–7.5 ppm, while dicyanomethylidene groups show characteristic nitrile peaks near δ 110–120 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C≡N (2200–2250 cm⁻¹) and C=O (1650–1750 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight, critical for detecting impurities from incomplete coupling steps .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 300–400 nm) assesses purity, especially for isomers .

Advanced Research Questions

Q. How do steric and electronic effects of octyl substituents influence the compound’s reactivity and optoelectronic properties?

  • Methodological Answer :

  • Steric Effects : Long octyl chains reduce aggregation in solution but may hinder crystallization. Use X-ray crystallography or dynamic light scattering (DLS) to study packing behavior .
  • Electronic Effects : Octyl groups are electron-donating, which can shift the HOMO-LUMO gap. Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy (in chloroform) identifies absorption maxima (e.g., λ_max ~500–600 nm for conjugated systems) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and predict bandgap alignment for photovoltaic applications .

Q. How can molecular docking studies guide the design of derivatives for specific applications (e.g., organic semiconductors)?

  • Methodological Answer :

  • Target Selection : Dock the compound against protein targets (e.g., electron transport proteins) or material surfaces (e.g., graphene) using AutoDock Vina or Schrödinger .
  • Parameterization : Include solvent effects (e.g., water) and account for flexible side chains (octyl groups). Binding affinity (ΔG) and interaction maps highlight optimal substitution sites .
  • Validation : Compare docking results with experimental data (e.g., charge mobility measured by field-effect transistor (FET) devices) .

Q. How to resolve contradictions in spectroscopic data arising from tautomerism or isomerism?

  • Methodological Answer :

  • Tautomer Identification : Use variable-temperature NMR to observe equilibrium shifts. For example, enol-keto tautomers show distinct proton environments at low temperatures .
  • Isomer Differentiation : 2D NMR (COSY, NOESY) clarifies spatial relationships between substituents. For Z/E isomers, UV-Vis spectral shifts (10–20 nm) and computational IR frequency comparisons aid assignment .
  • Cross-Validation : Combine XRD for solid-state structure and solution-phase data (NMR) to confirm consistency .

Methodological Notes

  • Synthesis Optimization : highlights the importance of solvent choice (aqueous vs. propan-2-ol) for salt formation, which may apply to stabilizing intermediates during synthesis.
  • Data Contradictions : notes that oxidation/reduction byproducts (e.g., quinones or deiodinated species) can complicate analysis, necessitating rigorous purification .

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